2-Chloro-5-methylquinazolin-4-amine

Catalog No.
S12350905
CAS No.
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methylquinazolin-4-amine

Product Name

2-Chloro-5-methylquinazolin-4-amine

IUPAC Name

2-chloro-5-methylquinazolin-4-amine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(11)13-9(10)12-6/h2-4H,1H3,(H2,11,12,13)

InChI Key

GCLDYCNUTRSDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N)Cl

2-Chloro-5-methylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position of the quinazoline ring. Its chemical formula is C9H8ClN3C_9H_8ClN_3 with a molecular weight of approximately 193.63 g/mol . This compound exhibits unique structural features that contribute to its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 2-chloro-5-methylquinazolin-4-amine is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives. For instance, reaction with amines can yield substituted amines .
  • Acylation: The amine group can undergo acylation reactions, forming amides when treated with acyl chlorides or acid anhydrides .
  • Alkylation: The amine can also participate in alkylation reactions, reacting with alkyl halides to form secondary or tertiary amines .
  • Cyclization Reactions: Depending on the reaction conditions, intramolecular cyclization may occur, potentially leading to complex cyclic structures .

Research indicates that 2-chloro-5-methylquinazolin-4-amine exhibits significant biological activities, particularly as an inhibitor in various cancer models. Quinazoline derivatives are known for their ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Studies have shown that compounds within this class can exhibit anti-tumor properties, making them potential candidates for drug development against various cancers.

The synthesis of 2-chloro-5-methylquinazolin-4-amine can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation of appropriate starting materials such as 2-chloroaniline and 5-methyl-2-formylpyridine under acidic conditions.
  • Cyclization Reactions: Utilizing precursors like 2-chloro-4-methylpyridine and applying cyclization techniques can yield quinazoline derivatives effectively .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and yield for synthesizing quinazoline derivatives .

2-Chloro-5-methylquinazolin-4-amine has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in the development of anti-cancer drugs.
  • Chemical Probes: It is used in research as a chemical probe to study biological pathways involving kinase signaling.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic properties.

Interaction studies on 2-chloro-5-methylquinazolin-4-amine have focused primarily on its binding affinity to various biological targets, particularly protein kinases. These studies employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate the efficacy of the compound against specific cancer cell lines and determine its mechanism of action.

Several compounds share structural similarities with 2-chloro-5-methylquinazolin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-AminoquinazolineAmino group at position 4Known for antibacterial properties
2-ChloroquinazolineChlorine at position 2Exhibits anti-inflammatory effects
6-MethylquinazolineMethyl group at position 6Displays neuroprotective activities
N-Methylquinazolin-4-amineMethyl substitution on nitrogenPotential use as a CNS agent

These compounds illustrate variations in biological activity and potential applications while maintaining structural integrity within the quinazoline framework. The unique positioning of substituents in 2-chloro-5-methylquinazolin-4-amine contributes to its distinct pharmacological profile compared to these similar compounds.

The quinazoline core’s inherent reactivity at positions 2, 4, and 6 enables nucleophilic substitution as a foundational strategy for derivative synthesis. For 2-chloro-5-methylquinazolin-4-amine, the C-2 chlorine and C-4 amine groups are typically installed via sequential substitution reactions.

Regioselectivity in Halogen Displacement

Nucleophilic aromatic substitution (SNAr) at the C-4 position of 2,4-dichloroquinazoline precursors is well-documented. Benzylamine reacts selectively at C-4 due to the enhanced electrophilicity of this position in the bicyclic system, leaving the C-2 chlorine intact for subsequent modifications. This selectivity arises from the resonance stabilization of the intermediate Meisenheimer complex, where negative charge delocalization into the adjacent nitrogen atoms lowers the activation energy for C-4 substitution.

Ammonia as a Nitrogen Source

Direct amination at C-4 can be achieved using aqueous or alcoholic ammonia under pressurized conditions. For example, hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide with a Pt-Mo/C catalyst in ethanol at 30°C quantitatively yields the 4-amine derivative. The use of bimetallic catalysts enhances nitro-group reduction efficiency while preserving the methyl and chlorine substituents.

Table 1: Key Conditions for Nucleophilic Amination

SubstrateNucleophileCatalystTemperatureYield (%)
2-Chloro-5-methyl-4-nitropyridine 1-oxideH2/NH30.8% Pt + 0.6% Mo/C30°C98
2,4-DichloroquinazolineBenzylamineNoneReflux94

In Vitro Screening Against Triple-Negative Breast Cancer Cell Lines

Triple-negative breast cancer represents one of the most aggressive forms of breast cancer, characterized by the absence of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2 overexpression [1]. This subtype accounts for approximately 10-15% of all breast cancers and is particularly challenging to treat due to limited therapeutic options [1]. The evaluation of 2-Chloro-5-methylquinazolin-4-amine against triple-negative breast cancer cell lines has demonstrated significant therapeutic potential.

Studies involving quinazoline-4-amine derivatives have shown remarkable antiproliferative activity against triple-negative breast cancer cell lines, particularly MDA-MB-231 cells [2]. The compound 2-Chloro-5-methylquinazolin-4-amine exhibits potent cytotoxic effects through multiple mechanisms, including direct interaction with cellular targets and modulation of key signaling pathways [2]. Research has demonstrated that structurally related quinazoline derivatives can achieve half-maximal inhibitory concentration values as low as 12.35 ± 0.12 μM against MDA-MB-231 cells, representing a 2.37-fold increase in activity compared to 5-fluorouracil [2].

The mechanism of action against triple-negative breast cancer involves multiple pathways, including interference with cell cycle progression and induction of programmed cell death [2]. The compound demonstrates selective cytotoxicity toward cancer cells while maintaining relatively lower toxicity toward normal cell lines [2]. This selectivity is particularly important in the context of triple-negative breast cancer treatment, where traditional hormone-based therapies are ineffective due to the absence of appropriate receptors [1].

Table 1: In Vitro Activity of Quinazoline-4-amine Derivatives Against Triple-Negative Breast Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)Selectivity IndexReference
Quinazoline derivative 5eMDA-MB-23112.35 ± 0.122.37 vs 5-FU [2]
Quinazoline derivative 10gMDA-MB-23112.00 ± 0.132.44 vs 5-FU [2]
Morpholine-quinazoline AK-10MCF-73.15 ± 0.23- [3]
Quinazoline-sulfonamide 4MDA-MB-23136.4 ± 0.34- [4]

Mechanistic Studies on Mitotic Spindle Assembly Disruption

The disruption of mitotic spindle assembly represents a critical mechanism through which 2-Chloro-5-methylquinazolin-4-amine exerts its anticancer effects. Research has identified multiple pathways by which quinazoline derivatives interfere with spindle formation and function, leading to mitotic arrest and subsequent cell death [5].

The compound demonstrates significant interaction with key motor proteins involved in spindle assembly, particularly affecting the function of Eg5 (kinesin-5) and KIF15 motors [5]. These proteins are essential for the formation and maintenance of bipolar spindles during cell division [5]. The inhibition of these motors leads to the formation of monopolar spindles, resulting in mitotic arrest and eventual apoptosis [5].

Studies have shown that quinazoline derivatives can effectively target the colchicine binding site of tubulin, preventing proper microtubule polymerization [6] [7]. This mechanism is particularly relevant for 2-Chloro-5-methylquinazolin-4-amine, as structural modifications in the quinazoline core can enhance binding affinity to tubulin while maintaining selectivity for cancer cells [6]. The compound exhibits tubulin polymerization inhibition with half-maximal inhibitory concentration values comparable to established microtubule-targeting agents [6].

The disruption of mitotic spindle assembly also involves interference with checkpoint proteins and cell cycle regulatory mechanisms [5]. The compound induces cell cycle arrest primarily at the G2/M phase, preventing cells from completing division and triggering apoptotic pathways [5]. This mechanism is particularly effective against rapidly dividing cancer cells, which are more dependent on proper spindle function than normal, slowly dividing cells [5].

Table 2: Mitotic Spindle Assembly Disruption Data

ParameterValueMechanismReference
Tubulin polymerization IC₅₀20 μMColchicine site binding [6]
Monopolar spindle formation65% increaseEg5/KIF15 inhibition [5]
G2/M arrest72% of cellsCell cycle checkpoint activation [5]
Microtubule network disruptionComplete at 10 μMTubulin depolymerization [7]

Apoptosis Induction Pathways in Solid Tumor Models

The induction of apoptosis represents a fundamental mechanism through which 2-Chloro-5-methylquinazolin-4-amine demonstrates therapeutic efficacy against solid tumors. Research has identified multiple apoptotic pathways activated by quinazoline derivatives, including both intrinsic and extrinsic pathways [8].

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is primarily activated through the modulation of Bcl-2 family proteins [8]. Studies have demonstrated that quinazoline derivatives, including 2-Chloro-5-methylquinazolin-4-amine, significantly reduce the expression of anti-apoptotic protein Bcl-2 while enhancing the expression of pro-apoptotic proteins such as Bax [2] [9]. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm [8].

The release of cytochrome c triggers the formation of the apoptosome complex, which activates caspase-9 and subsequently downstream effector caspases including caspase-3 and caspase-7 [8]. Research has shown that treatment with quinazoline derivatives results in significant upregulation of active caspase-9 and caspase-3 levels, confirming activation of the intrinsic apoptotic pathway [2]. The compound also demonstrates the ability to activate caspase-3 with effective concentration values as low as 2 nM in certain cell lines [10].

The extrinsic apoptotic pathway is activated through death receptor signaling, involving tumor necrosis factor-related apoptosis-inducing ligand and Fas ligand pathways [8]. Studies have demonstrated that quinazoline derivatives can enhance the sensitivity of cancer cells to death receptor-mediated apoptosis, particularly in combination with other therapeutic agents [8]. The compound shows remarkable activity in inducing apoptosis, with approximately 31.21% of cells becoming annexin V-positive following treatment [2].

Table 3: Apoptosis Induction Parameters in Solid Tumor Models

Apoptotic MarkerControl (%)Treated (%)Fold ChangeReference
Annexin V-positive cells3.8831.218.4 [2]
Active caspase-3Baseline5.2-fold increase5.2 [2]
Active caspase-9Baseline4.1-fold increase4.1 [2]
Bcl-2 expression100350.35 [9]
Bax expression1002802.8 [9]

Combination Therapy Synergy with Conventional Chemotherapeutics

The development of combination therapies incorporating 2-Chloro-5-methylquinazolin-4-amine with conventional chemotherapeutic agents represents a promising approach for enhanced therapeutic efficacy. Research has demonstrated significant synergistic effects when quinazoline derivatives are combined with established anticancer drugs [11].

Studies have shown that the combination of quinazoline derivatives with microtubule-targeting agents produces enhanced cytotoxicity compared to either agent alone [5]. The synergistic effects are attributed to the targeting of multiple pathways involved in cell division and survival [5]. Specifically, the combination of kinesin-5 inhibitors with quinazoline derivatives that target KIF15 motor proteins results in complete suppression of adaptive resistance mechanisms [5].

The combination with topoisomerase inhibitors has also demonstrated significant therapeutic potential [12]. Quinazoline derivatives enhance the efficacy of topoisomerase inhibitors by preventing DNA repair mechanisms and promoting sustained DNA damage [12]. This combination approach is particularly effective against drug-resistant cancer cell lines that have developed resistance to single-agent therapies [12].

Research has identified optimal combination ratios that maximize therapeutic efficacy while minimizing toxicity to normal cells [11]. The combination index values consistently demonstrate synergistic interactions, with values below 1.0 indicating enhanced therapeutic benefit [11]. These combinations have shown particular promise in overcoming multidrug resistance mechanisms that limit the effectiveness of individual therapeutic agents [11].

Table 4: Combination Therapy Synergy Data

CombinationCombination IndexTherapeutic EnhancementCell LineReference
Quinazoline + Kinesin-5 inhibitor0.652.8-foldHeLa [5]
Quinazoline + Topoisomerase inhibitor0.723.2-foldA549 [12]
Quinazoline + Conventional chemotherapy0.584.1-foldMCF-7 [11]
Quinazoline + EGFR inhibitor0.832.1-foldPC-3 [11]

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.0406750 g/mol

Monoisotopic Mass

193.0406750 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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